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Compound of Interest

Compound Name: Clozapine hydrochloride

Cat. No.: B1656794

Introduction

Clozapine is an atypical antipsychotic medication utilized in the management of treatment-
resistant schizophrenia.[1][2] To ensure the quality, safety, and efficacy of clozapine
hydrochloride in pharmaceutical formulations, a robust and validated analytical method for its
assay is imperative. This document provides a comprehensive guide to the validation of a
stability-indicating High-Performance Liquid Chromatography (HPLC) method for the
guantitative determination of clozapine hydrochloride, in accordance with the International
Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6]

The objective of this analytical method validation is to demonstrate that the procedure is fit for
its intended purpose, which is the accurate and precise measurement of clozapine
hydrochloride in the presence of its potential degradation products and formulation excipients.

[5]

Analytical Method: Stability-Indicating HPLC

This section outlines the chromatographic conditions for the assay of clozapine
hydrochloride.

1.1. Chromatographic Conditions
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Parameter Specification

High-Performance Liquid Chromatography

Instrument . .
(HPLC) system with UV/Vis Detector
Purospher® STAR RP-8 end-capped (5 um, 150
Column )
mm x 4.6 mm) or equivalent
Mobile Phase Acetonitrile:Water (40:60 v/Vv)[7][8]
Flow Rate 1.0 mL/min[7][8][9]
Detection Wavelength 260 nm[10]
Injection Volume 20 pL11]
Column Temperature 35°C[12]
Run Time Approximately 10 minutes

1.2. Reagent and Standard Preparation
e Diluent: Methanol:Water (80:20 v/v)[1]

o Standard Stock Solution (1000 pg/mL): Accurately weigh 100 mg of Clozapine
Hydrochloride Reference Standard (RS) into a 100 mL volumetric flask. Dissolve in and
dilute to volume with diluent.

o Working Standard Solution (100 pg/mL): Pipette 10 mL of the Standard Stock Solution into a
100 mL volumetric flask and dilute to volume with diluent.

Method Validation Workflow

The following diagram illustrates the overall workflow for the analytical method validation of the
clozapine hydrochloride assay.
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Caption: Overall workflow for analytical method validation.

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://www.benchchem.com/product/b1656794?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1656794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Experimental Protocols and Acceptance Criteria

This section provides detailed protocols for each validation parameter.
3.1. Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of
components that may be expected to be present, such as impurities, degradants, or matrix
components.[4]

e Protocol:

o Analyze the diluent (blank) to demonstrate no interference at the retention time of
clozapine.

o Analyze a placebo solution (containing all formulation excipients without the active
pharmaceutical ingredient) to ensure no interference from excipients.

o Analyze the clozapine hydrochloride working standard solution.

o Perform forced degradation studies to demonstrate the separation of clozapine from its
degradation products.[10] Subject clozapine solutions to the following stress conditions:

Acid Hydrolysis: 0.1 M HCI at 60°C for 6 hours.[10]

Base Hydrolysis: 0.1 M NaOH at 60°C for 6 hours.[10]

Oxidative Degradation: 30% H202 at 60°C for 6 hours.[10]

Thermal Degradation: Heat solid drug at 110°C for 24 hours.[10]

Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours.[10]

o Analyze the stressed samples and assess the peak purity of clozapine using a photodiode
array (PDA) detector.

o Acceptance Criteria:
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o No interfering peaks at the retention time of clozapine in the blank and placebo
chromatograms.

o The clozapine peak should be well-resolved from all degradation peaks (resolution > 2.0).

o The peak purity index should be greater than 0.999.

3.2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the
concentration of the analyte. The range is the interval between the upper and lower
concentrations of the analyte for which the method has been demonstrated to have a suitable
level of precision, accuracy, and linearity.[3][5]

e Protocol:

o Prepare a series of at least five concentrations of clozapine hydrochloride working
standard solutions ranging from 50% to 150% of the nominal assay concentration (e.g.,
50, 75, 100, 125, 150 pg/mL).

o Inject each concentration in triplicate.

o Plot a calibration curve of the mean peak area versus concentration.

o Perform linear regression analysis and determine the correlation coefficient (r?), y-
intercept, and slope of the regression line.

o Acceptance Criteria:

o The correlation coefficient (r?) should be > 0.999.[11]

o The y-intercept should not be significantly different from zero.

o The data points should be randomly distributed around the regression line.
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Caption: Workflow for linearity assessment.
3.3. Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a
conventional true value or an accepted reference value and the value found.[4]

e Protocol:

o Prepare placebo solutions spiked with clozapine hydrochloride at three concentration
levels: 80%, 100%, and 120% of the nominal assay concentration.[10]

o Prepare each concentration level in triplicate.

o Analyze the samples and calculate the percentage recovery.

Percentage Recovery = (Measured Concentration / Spiked Concentration) x 100%
¢ Acceptance Criteria:

o The mean percentage recovery should be within 98.0% to 102.0%.[10]

o The relative standard deviation (RSD) for each concentration level should be < 2.0%.
3.4. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually
expressed as the relative standard deviation (RSD).
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e Protocol:
o Repeatability (Intra-day Precision):

» Prepare six independent sample preparations of clozapine hydrochloride at 100% of
the target concentration.

» Analyze the samples on the same day, by the same analyst, and on the same
instrument.

» Calculate the RSD of the assay results.
o Intermediate Precision (Inter-day Ruggedness):

» Repeat the repeatability study on a different day, with a different analyst, and/or on a
different instrument.

» Calculate the RSD of the combined results from both days.
o Acceptance Criteria:
o Repeatability: RSD < 2.0%.[4]
o Intermediate Precision: RSD < 2.0%.[11]
3.5. Detection Limit (LOD) and Quantitation Limit (LOQ)

o LOD: The lowest amount of analyte in a sample that can be detected but not necessarily
guantitated as an exact value.

e LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with
suitable precision and accuracy.

¢ Protocol (Based on the Standard Deviation of the Response and the Slope):
o Determine the slope (S) of the calibration curve from the linearity study.

o Determine the standard deviation of the y-intercepts of the regression line (o).
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o Calculate LOD and LOQ using the following formulas:
» LOD=33x(0c/9S)
= LOQ=10x(c/S)
e Acceptance Criteria:

o The LOQ should be verifiable by analyzing samples at this concentration and
demonstrating acceptable precision and accuracy.

3.6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but
deliberate variations in method parameters.[3]

e Protocol:
o Vary the following chromatographic parameters one at a time:
» Flow Rate (£ 0.1 mL/min)
» Mobile Phase Composition (x 2% organic phase)
» Column Temperature (£ 5°C)

o Analyze the system suitability solution and a standard solution under each varied
condition.

e Acceptance Criteria:

o System suitability parameters should remain within the defined limits.

o The assay results of the standard solution should not significantly change.
3.7. System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based
on the concept that the equipment, electronics, analytical operations, and samples to be
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analyzed constitute an integral system that can be evaluated as such.
e Protocol:

o Before each validation run, inject the working standard solution five times.

o Calculate the mean and RSD of the peak area, theoretical plates, and tailing factor.
e Acceptance Criteria:

o RSD of peak area: < 2.0%

o Theoretical plates: = 2000

o Tailing factor: < 2.0

Data Presentation

The quantitative data generated during the validation should be summarized in the following

tables for clarity and easy comparison.

Table 1: Linearity Data

Concentration (pg/mL) Mean Peak Area (n=3)

50

75

100

125

150

Correlation Coefficient (r2)

Slope

Y-intercept
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Table 2: Accuracy (Recovery) Data

. Spiked Measured

Spiked Mean %
Conc. Conc. % Recovery % RSD

Level (%) Recovery
(ng/mL) (ng/mL)

80 80 Rep 1:

Rep 2:

Rep 3:

100 100 Rep 1:

Rep 2:

Rep 3:

120 120 Rep 1:

Rep 2:

Rep 3:

Table 3: Precision Data

© 2025 BenchChem. All rights reserved. 10/ 14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1656794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Mean Assay
Parameter Sample No. Assay (%) (%) % RSD
0

Repeatability 1

2

5

6

Intermediate

Precision (Day 1)

Intermediate

Precision (Day 2)

Overall Mean &
%RSD

Table 4. LOD and LOQ

Parameter Result (pug/mL)

Limit of Detection (LOD)

Limit of Quantitation (LOQ)

Table 5: Robustness Data
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Parameter Varied Modification System Suitability Assay (%)
Flow Rate 0.9 mL/min Pass/Fall

1.1 mL/min Pass/Fall

Mobile Phase 38:62 ACN:H20 Pass/Fall

42:58 ACN:H20 Pass/Fall

Temperature 30°C Pass/Falil

40°C Pass/Fall

Conclusion

The described HPLC method for the assay of clozapine hydrochloride, when validated
according to the protocols outlined in this document, will be demonstrated to be specific, linear,
accurate, precise, and robust for its intended purpose. The successful completion of this
validation will ensure that the method is suitable for routine quality control analysis of
clozapine hydrochloride in pharmaceutical dosage forms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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